molecular formula C24H39N3O2 B046428 1,3-Diimino-5,6-bis(octyloxy)isoindoline CAS No. 118156-18-6

1,3-Diimino-5,6-bis(octyloxy)isoindoline

Cat. No.: B046428
CAS No.: 118156-18-6
M. Wt: 401.6 g/mol
InChI Key: BSEHMIIRKOOGMD-UHFFFAOYSA-N
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Description

Significance of Diiminoisoindoline Derivatives as Precursors in Macrocyclic Chemistry

Diiminoisoindoline derivatives are a critical class of precursors in the realm of macrocyclic chemistry, which focuses on large, ring-shaped molecules. nih.gov These derivatives are instrumental in the template synthesis of phthalocyanines, a family of intensely colored, planar macrocyclic compounds with an 18-π-electron system that imparts exceptional stability. jchemrev.com The synthesis of phthalocyanines often involves the self-condensation of substituted 1,3-diiminoisoindolines. cdnsciencepub.com This method is a cornerstone for producing symmetrical tetra- and octa-substituted phthalocyanines. cdnsciencepub.com

The general synthetic route to metal-free phthalocyanines (H2Pc) can proceed through the cyclotetramerization of 1,3-diiminoisoindoline (B1677754). jchemrev.com This precursor is typically generated from the reaction of phthalonitrile (B49051) with ammonia (B1221849). jchemrev.comcore.ac.uk The subsequent condensation of the diiminoisoindoline derivative, often in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the formation of the macrocycle. jchemrev.comrsc.org

The versatility of diiminoisoindoline derivatives also extends to the synthesis of unsymmetrical phthalocyanines. By employing a mixed condensation of two different 1,3-diiminoisoindolines, chemists can strategically introduce various substituents onto the phthalocyanine (B1677752) core, leading to molecules with tailored electronic and physical properties. cdnsciencepub.com This approach, however, can lead to a mixture of products, necessitating sophisticated purification techniques. cdnsciencepub.com

The Unique Contribution of 1,3-Diimino-5,6-bis(octyloxy)isoindoline as a Versatile Heterocyclic Building Block

1,3-Diimino-5,6-bis(octyloxy)isoindoline stands out as a particularly valuable heterocyclic building block due to the presence of two octyloxy chains on the isoindoline (B1297411) core. chemicalbook.comsigmaaldrich.com These long alkyl chains are crucial for enhancing the solubility of the resulting phthalocyanines in common organic solvents. jchemrev.com Unsubstituted phthalocyanines are notoriously insoluble, which severely limits their processability and characterization. jchemrev.com The incorporation of the octyloxy groups overcomes this significant hurdle, opening the door to a wider range of applications.

This specific derivative is a key reactant in several important synthetic transformations: chemicalbook.comsigmaaldrich.com

Template condensation reactions for the formation of metallophthalocyanines.

Synthesis of nonmetalated triazolephthalocyanine derivatives .

Preparation of Group VIA metal octaalkoxymetallophthalocyanines .

Creation of unsymmetrical substituted "push-pull" phthalocyanines , where the octyloxy groups act as electron-donating "push" substituents.

The strategic placement of the octyloxy groups at the 5 and 6 positions of the isoindoline ring also influences the electronic properties of the final phthalocyanine, making it a valuable component in the design of functional materials for electronics and photonics.

Historical Context of Isoindoline-Based Macrocycle and Phthalocyanine Synthesis

The history of phthalocyanine synthesis is rich, with the first synthesis dating back to 1907. core.ac.uk However, it was the discovery of isoindoline-based precursors that significantly advanced the field. Initially, phthalocyanines were prepared from ortho-disubstituted benzene (B151609) derivatives like phthalic anhydride (B1165640) and phthalimide (B116566) at very high temperatures. cdnsciencepub.comcore.ac.uk

The introduction of 1,3-diiminoisoindoline as a precursor offered a milder and more efficient route to these macrocycles. jchemrev.comgoogle.com Patented processes from the mid-20th century describe the use of 1,3-diiminoisoindoline to produce copper phthalocyanine precursors at significantly lower temperatures (55-95 °C) than previously possible. google.com This represented a major breakthrough in making phthalocyanine synthesis more accessible and controllable.

Over the years, synthetic strategies have become increasingly sophisticated. The development of methods for creating unsymmetrically substituted phthalocyanines, often relying on the statistical condensation of different diiminoisoindoline precursors or more controlled stepwise approaches, has been a major focus. cdnsciencepub.comnih.gov The use of diiminoisoindoline derivatives in combination with other precursors, such as dithiophthalimides, has been explored to achieve selective synthesis, although challenges in controlling the reaction selectivity remain. cdnsciencepub.com The ongoing research in this area continues to refine these methods, enabling the creation of ever more complex and functional macrocyclic architectures. researchgate.netresearchgate.net

Chemical Properties and Research Data

The compound 1,3-Diimino-5,6-bis(octyloxy)isoindoline is a solid at room temperature with a melting point range of 122-125 °C. sigmaaldrich.com Its chemical properties make it a valuable reactant in various synthetic procedures.

Table 1: Physicochemical Properties of 1,3-Diimino-5,6-bis(octyloxy)isoindoline

Property Value Source
Molecular Formula C₂₄H₃₉N₃O₂ sigmaaldrich.comnih.gov
Molecular Weight 401.59 g/mol sigmaaldrich.comnih.gov
Melting Point 122-125 °C sigmaaldrich.com
Appearance Solid sigmaaldrich.com

Table 2: Applications in Synthesis

Application Description Source
Template Condensation Reactant in template condensation reactions to form metallophthalocyanines. chemicalbook.comsigmaaldrich.com
Triazolephthalocyanine Synthesis Used in the synthesis of nonmetalated triazolephthalocyanine derivatives. chemicalbook.comsigmaaldrich.com
Octaalkoxymetallophthalocyanine Synthesis Reactant for the synthesis of Group VIA metal octaalkoxymetallophthalocyanines. chemicalbook.comsigmaaldrich.com
Push-Pull Phthalocyanine Preparation Employed in the preparation of unsymmetrically substituted push-pull phthalocyanines. chemicalbook.comsigmaaldrich.com

Properties

IUPAC Name

3-imino-5,6-dioctoxyisoindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O2/c1-3-5-7-9-11-13-15-28-21-17-19-20(24(26)27-23(19)25)18-22(21)29-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H3,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEHMIIRKOOGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C2C(=C1)C(=NC2=N)N)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412860
Record name 1,3-Diimino-5,6-bis(octyloxy)isoindoline
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Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118156-18-6
Record name 1,3-Diimino-5,6-bis(octyloxy)isoindoline
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Record name 1,3-Diimino-5,6-bis(octyloxy)isoindoline
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Synthetic Methodologies Involving 1,3 Diimino 5,6 Bis Octyloxy Isoindoline

Preparation of 1,3-Diimino-5,6-bis(octyloxy)isoindoline

The synthesis of 1,3-diimino-5,6-bis(octyloxy)isoindoline is a multi-step process that begins with the appropriately substituted phthalonitrile (B49051). The introduction of the diimino functionality is a critical step that activates the molecule for macrocyclization.

General Synthesis Routes to Diiminoisoindolines from Phthalonitriles

The conversion of phthalonitriles to 1,3-diiminoisoindolines is a well-established reaction in organic chemistry. The most common method involves the reaction of a phthalonitrile derivative with ammonia (B1221849) in an alcoholic solvent. google.comscribd.com This reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) or sodium hydroxide. google.com The general mechanism involves the nucleophilic attack of ammonia on the nitrile carbons, leading to the formation of the diiminoisoindoline structure. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product. google.comscribd.com

Specific Synthesis Protocols for 5,6-bis(octyloxy) Substitution

The synthesis of the specific precursor, 4,5-bis(octyloxy)phthalonitrile, is the initial and crucial step. A common starting material for this is 4,5-dichlorophthalonitrile, which can undergo a nucleophilic aromatic substitution reaction with 1-octanol (B28484) in the presence of a base like potassium carbonate.

A representative, though not identical, procedure for a similar dialkoxy-substituted phthalonitrile involves the reaction of 4,5-dimethoxybenzene with bromine to yield 1,2-dibromo-4,5-dimethoxybenzene. rsc.org This is then subjected to a cyanation reaction using zinc cyanide in the presence of a palladium catalyst to afford 4,5-dimethoxyphthalonitrile. rsc.org A similar pathway can be envisioned for the octyloxy analogue, starting from catechol which is first alkylated with an octyl halide to form 1,2-bis(octyloxy)benzene.

Once the 4,5-bis(octyloxy)phthalonitrile is obtained, it is converted to 1,3-diimino-5,6-bis(octyloxy)isoindoline. Based on a procedure for the analogous 5,6-dimethoxy derivative, the reaction involves treating the phthalonitrile with sodium methoxide in dry methanol, followed by the introduction of ammonia gas. rsc.org The reaction mixture is typically heated to facilitate the conversion, and upon completion, the product is isolated by filtration. rsc.org

Table 1: Representative Synthesis Protocol for a Dialkoxy-1,3-diiminoisoindoline

Step Reagents and Conditions Purpose
1 4,5-dialkoxyphthalonitrile, dry Methanol, Sodium Methoxide Formation of the reactive intermediate
2 Ammonia gas, Heat (e.g., 68 °C) Introduction of the diimino functionality

This table is based on the synthesis of 5,6-dimethoxy-1,3-diiminoisoindoline and serves as a model for the synthesis of the octyloxy analogue. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency of the diiminoisoindoline synthesis is sensitive to several factors. The choice of solvent, temperature, and catalyst concentration can significantly impact the reaction rate and the final yield. For instance, using a higher boiling point alcohol can allow for higher reaction temperatures, potentially shortening the reaction time. The concentration of the base catalyst must be carefully controlled, as excessive base can lead to side reactions and the formation of byproducts. The purity of the starting phthalonitrile is also critical for achieving a high yield of the desired diiminoisoindoline. google.com

Cyclotetramerization Reactions for Macrocycle Formation

1,3-Diimino-5,6-bis(octyloxy)isoindoline is a versatile building block for the synthesis of octasubstituted phthalocyanines. The cyclotetramerization reaction involves the condensation of four molecules of the diiminoisoindoline to form the characteristic 18-π electron macrocycle of the phthalocyanine (B1677752). This can be achieved through two primary methods: template condensation and alkali-induced reactions.

Template Condensation Reactions with Metal Ions (e.g., FeSO₄, NiCl₂)

The most common and efficient method for synthesizing metallophthalocyanines is the template condensation reaction. In this approach, a metal salt, such as ferrous sulfate (B86663) (FeSO₄) or nickel(II) chloride (NiCl₂), is added to the reaction mixture containing the diiminoisoindoline. The metal ion acts as a template, coordinating with the nitrogen atoms of the diiminoisoindoline molecules and organizing them in a cyclic arrangement that facilitates the final ring closure to form the phthalocyanine macrocycle. The reaction is typically carried out in a high-boiling solvent like 2-(dimethylamino)ethanol or quinoline (B57606). The choice of the metal salt determines the central metal atom in the resulting phthalocyanine.

Table 2: Examples of Metal Salts Used in Template Condensation

Metal Salt Resulting Metallophthalocyanine
Ferrous Sulfate (FeSO₄) Iron(II) Phthalocyanine
Nickel(II) Chloride (NiCl₂) Nickel(II) Phthalocyanine
Zinc Chloride (ZnCl₂) Zinc(II) Phthalocyanine

Alkali-Induced Cyclotetramerization Approaches

Metal-free phthalocyanines can be synthesized from diiminoisoindolines using strong bases in the absence of a metal template. This method, often referred to as alkali-induced cyclotetramerization, typically employs a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling alcohol such as 1-pentanol (B3423595) or 1-octanol. The base promotes the condensation of the four diiminoisoindoline units to form the metal-free phthalocyanine macrocycle. The resulting 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine is a highly soluble material due to the presence of the eight long alkyl chains. core.ac.uk

The long octyloxy chains in 1,3-diimino-5,6-bis(octyloxy)isoindoline play a crucial role in the properties of the resulting phthalocyanines, enhancing their solubility and influencing their aggregation behavior, which are key factors for their application in various advanced materials. core.ac.uk

Reductive Cyclotetramerization at Elevated Temperatures

The formation of a phthalocyanine macrocycle from four isoindoline (B1297411) units is a condensation reaction that requires a two-electron reduction. The cyclotetramerization of 1,3-diiminoisoindoline (B1677754) derivatives, such as 1,3-Diimino-5,6-bis(octyloxy)isoindoline, is a common and effective method for synthesizing phthalocyanines. This process is typically carried out at elevated temperatures in high-boiling solvents.

The reaction involves the self-condensation of four molecules of the diiminoisoindoline precursor. The "reductive" nature of the cyclotetramerization refers to the formal reduction of the central phthalocyanine ring system as it forms from the precursor units. The reaction can be promoted by the presence of a metal salt, which acts as a template for the four isoindoline units to assemble around, yielding a metallophthalocyanine directly. Alternatively, in the absence of a metal template, a metal-free phthalocyanine can be formed, often with the aid of a reducing agent or through electrochemical means to facilitate the necessary two-electron reduction.

High temperatures, often in solvents like quinoline or 2-(dimethylamino)ethanol, are crucial for overcoming the activation energy of the cyclization and for driving the reaction to completion. The choice of solvent can also play a role in the reaction mechanism and yield. For instance, protic solvents can act as a source of the two protons required for the formation of the final phthalocyanine structure.

Table 1: General Conditions for Reductive Cyclotetramerization

ParameterConditionPurpose
Precursor 1,3-Diimino-5,6-bis(octyloxy)isoindolineProvides the isoindoline units with solubilizing groups.
Temperature High (e.g., 140-220 °C)Overcomes activation energy and drives the reaction.
Solvent High-boiling (e.g., quinoline, 2-(dimethylamino)ethanol)Provides a suitable reaction medium at elevated temperatures.
Template Metal salt (optional)Directs the formation of a metallophthalocyanine.
Reducing Agent Not always requiredCan facilitate the two-electron reduction for metal-free synthesis.

Strategies for Asymmetric Macrocycle Synthesis Utilizing 1,3-Diimino-5,6-bis(octyloxy)isoindoline

The synthesis of asymmetrically substituted phthalocyanines, where the four isoindole units are not identical, presents a significant synthetic challenge. 1,3-Diimino-5,6-bis(octyloxy)isoindoline is a valuable component in several strategies aimed at achieving this goal, leading to macrocycles with tailored electronic and physical properties.

Subphthalocyanine (B1262678) Opening Method (e.g., BIIIsubPc and Diiminoisoindoline Reaction)

A highly effective and controlled method for the synthesis of A3B-type asymmetrically substituted phthalocyanines is the ring-expansion of a subphthalocyanine (SubPc). Subphthalocyanines are smaller, dome-shaped macrocycles composed of three isoindoline units coordinated to a central boron atom, which often has an axial ligand. These molecules are geometrically strained and can react with a fourth isoindoline unit to expand into the more stable, planar phthalocyanine macrocycle.

In this approach, a boron(III) subphthalocyanine (BIIIsubPc) is reacted with a 1,3-diiminoisoindoline derivative, such as 1,3-Diimino-5,6-bis(octyloxy)isoindoline. emich.edu The reaction results in the incorporation of the diiminoisoindoline as the fourth unit, leading to the formation of an A3B phthalocyanine where three of the isoindole units originate from the SubPc and one from the diiminoisoindoline. emich.edu This method offers a high degree of control over the final structure, as it avoids the statistical mixtures produced in other methods.

The reaction is typically carried out in a mixed solvent system, often containing a high-boiling aromatic solvent and a coordinating solvent like DMSO, which is believed to facilitate the ring-opening and insertion process. emich.edu The central boron atom and its axial ligand are expelled during the ring expansion.

Table 2: Key Features of the Subphthalocyanine Opening Method

FeatureDescription
Reactants Boron(III) subphthalocyanine (A3 precursor) and 1,3-Diimino-5,6-bis(octyloxy)isoindoline (B precursor).
Product A3B-type asymmetrically substituted phthalocyanine.
Selectivity High, as the reaction is a controlled ring expansion rather than a statistical condensation.
Byproducts Minimal compared to statistical methods.

Statistical Condensation Methods: Challenges and Purification Strategies

The statistical condensation, or mixed-tetramerization, is the most traditional approach for synthesizing asymmetrically substituted phthalocyanines. emich.edu In this method, two different phthalonitrile or 1,3-diiminoisoindoline precursors are co-condensed. When 1,3-Diimino-5,6-bis(octyloxy)isoindoline (precursor B) is reacted with another diiminoisoindoline (precursor A) in a 1:3 molar ratio, the goal is to favor the formation of the A3B-type phthalocyanine.

However, this method inherently leads to a statistical mixture of products, including the two corresponding symmetrical phthalocyanines (A4 and B4) and all possible asymmetrically substituted isomers (A3B, A2B2, and AB3). The distribution of these products often follows statistical probabilities, making the isolation of the desired A3B compound a significant challenge.

The primary challenge lies in the purification of the target A3B phthalocyanine from this complex mixture. The structural similarity of the different phthalocyanine products makes their separation difficult. Extensive and often repeated column chromatography is typically required to isolate the desired compound in a pure form. The long octyloxy chains on the 1,3-Diimino-5,6-bis(octyloxy)isoindoline precursor are advantageous in this context, as they improve the solubility of the product mixture, making chromatographic separation more feasible.

Table 3: Products of Statistical Condensation of Precursors A and B

Product TypeDescription
A4 Symmetrical phthalocyanine from four units of precursor A.
B4 Symmetrical phthalocyanine from four units of precursor B.
A3B Asymmetrical phthalocyanine with three units of A and one of B.
A2B2 Asymmetrical phthalocyanine with two units of A and two of B.
AB3 Asymmetrical phthalocyanine with one unit of A and three of B.

Controlled Mixed Condensations for Low Symmetry Architectures

To overcome the challenges of statistical condensation, efforts have been made to develop more controlled mixed condensation strategies. These methods aim to influence the reaction pathway to favor the formation of a specific low-symmetry architecture.

One approach involves using precursors with significantly different reactivities. If one diiminoisoindoline precursor is much more reactive towards self-condensation than the other, or if the cross-condensation is kinetically favored, the product distribution can be skewed away from a purely statistical outcome.

Another strategy for achieving controlled mixed condensation is to build the macrocycle in a stepwise fashion. For example, a pre-formed intermediate containing two different isoindoline units can be synthesized and then reacted further to complete the macrocycle. This provides a higher degree of control over the final arrangement of the subunits.

The subphthalocyanine ring expansion method described in section 2.3.1 is a prime example of a controlled synthesis that leads to a low-symmetry A3B architecture. By starting with a pre-formed A3 unit (the subphthalocyanine), the final condensation step is directed to produce only the desired A3B product. These controlled methodologies are crucial for accessing complex phthalocyanine structures with precisely defined properties for advanced applications.

Reactivity and Reaction Mechanisms of 1,3 Diimino 5,6 Bis Octyloxy Isoindoline in Macrocycle Formation

Role in Phthalocyanine (B1677752) Ring-Forming Reactions (e.g., as a cyclotetramerization unit)

1,3-Diimino-5,6-bis(octyloxy)isoindoline serves as a crucial precursor for the synthesis of substituted phthalocyanines, a class of large, aromatic macrocycles. Its primary role is to act as a fundamental building block in a cyclotetramerization reaction. nih.gov In this process, four molecules of the substituted diiminoisoindoline condense to form the highly stable, 18-π-electron phthalocyanine macrocycle. The diiminoisoindoline itself is typically synthesized from the corresponding 4,5-bis(octyloxy)phthalonitrile.

This synthetic approach, which involves the cyclotetramerization of an appropriately substituted precursor, allows for greater control over the number and placement of substituents on the final macrocycle compared to methods involving substitution on a pre-formed phthalocyanine ring. nih.gov The reaction can be directed towards the formation of metal-free or metallophthalocyanines, depending on the reaction conditions. The general structure of these reactions involves the formation of aza-linked macrocyclic compounds with a skeletal framework resembling that of phthalocyanine. surrey.ac.uk

Mechanistic Insights into Template Condensation Processes

The formation of metallophthalocyanines from 1,3-diiminoisoindoline (B1677754) derivatives is frequently achieved through a metal-template directed condensation. nih.gov In this mechanism, a metal salt, such as zinc chloride, magnesium acetate (B1210297), or lithium chloride, is introduced into the reaction mixture. nih.govclockss.org The metal ion acts as a template or scaffold, coordinating the nitrogen atoms of the four diiminoisoindoline units and organizing them in a precise arrangement that facilitates the final ring-closing cyclization.

The reaction is typically conducted in a high-boiling solvent, such as 2-(dimethylamino)ethanol. clockss.org In some cases, the addition of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is necessary to initiate or drive the cyclization, particularly when less reactive metal salts like magnesium acetate are used. nih.gov The base is thought to deprotonate the imino groups, increasing their nucleophilicity and promoting the condensation cascade that ultimately leads to the formation of the macrocyclic ring around the central metal template.

Influence of Octyloxy Substituents on Reactivity, Solubility, and Regioselectivity in Reaction Media

The two octyloxy chains attached to the 5- and 6-positions of the isoindoline (B1297411) ring exert a profound influence on the properties of both the precursor and the resulting phthalocyanine macrocycle.

Reactivity: While the primary reactivity resides in the 1,3-diimino functional groups, the electron-donating nature of the alkoxy substituents can modulate the electronic properties of the benzene (B151609) ring, which in turn can influence the kinetics of the cyclotetramerization process.

Solubility: Perhaps the most significant effect of the octyloxy substituents is the dramatic enhancement of solubility. Unsubstituted phthalocyanines are notoriously insoluble in most organic solvents due to strong intermolecular π–π stacking interactions between the large, flat macrocycles. jchemrev.com The long, flexible octyloxy chains are bulky and disrupt this co-facial aggregation. nih.gov By creating steric hindrance, they increase the distance between the phthalocyanine cores, weakening the π–π interactions and allowing solvent molecules to solvate the macrocycle, thereby rendering it soluble in a range of common organic solvents like THF, and even hexane (B92381) in some cases. nih.govnih.gov This improved solubility is critical for purification, characterization, and processing for various applications.

Regioselectivity: The placement of the octyloxy groups at the 5,6-positions dictates that the resulting phthalocyanine will be peripherally substituted. The position of substituents (peripheral vs. non-peripheral) has a major impact on the physical properties of the molecule. Peripherally substituted phthalocyanines often exhibit different solubility profiles and aggregation behaviors compared to their non-peripherally substituted (e.g., 4,5-disubstituted) counterparts. nih.gov

Table 1: Effect of Substituents on Phthalocyanine Properties

Substituent Type Position Key Influence Resulting Property Source
Octyloxy Peripheral (5,6-) Steric hindrance from long alkyl chains Prevents π-π stacking, significantly increases solubility in organic solvents. nih.govnih.gov
tert-Butyl Peripheral Bulky groups Enhances solubility, though multiple isomers can still form. umich.edu
Phenyl Peripheral Can be bulky, but planarity matters Solubility enhancement depends on substitution on the phenyl ring itself (ortho-groups increase solubility). umich.edu
Hexylthio Non-peripheral (4,5-) Alkylthio chains Provides excellent solubility in a wide range of organic solvents, including non-polar ones like hexane. nih.gov

| None | N/A | Unhindered planar macrocycle | Strong π-π stacking leads to very low solubility in most solvents. | jchemrev.com |

Examination of Regioselectivity and Isomer Formation in Unsymmetrical Condensations

When a single, symmetrically substituted precursor like 1,3-diimino-5,6-bis(octyloxy)isoindoline undergoes cyclotetramerization, it typically yields a single, symmetrically substituted phthalocyanine product. However, the challenge of regioselectivity arises in unsymmetrical condensations, where two different phthalocyanine precursors are reacted together to form, for example, an A₃B-type phthalocyanine.

Two primary methods are used for such syntheses:

Statistical Condensation: This method involves reacting a mixture of two different precursors (e.g., three parts of precursor A and one part of precursor B) under standard cyclotetramerization conditions. This approach generally leads to a statistical mixture of products, including the desired A₃B phthalocyanine, but also A₄, A₂B₂, AB₃, and B₄ species, which necessitates complex chromatographic separation. nih.gov

Subphthalocyanine (B1262678) Ring Expansion: A more controlled, albeit multi-step, approach involves first synthesizing a subphthalocyanine, a smaller macrocycle containing three isoindoline units, from one precursor. This subphthalocyanine is then reacted with a diiminoisoindoline derivative of the second type (e.g., 1,3-diimino-5,6-bis(octyloxy)isoindoline). This reaction opens the subphthalocyanine ring and inserts the fourth unit, leading selectively to the A₃B phthalocyanine. nih.gov

Even in the synthesis of seemingly simple tetra-substituted phthalocyanines from a single 4-substituted precursor, a mixture of four constitutional isomers can form due to the different possible relative orientations of the substituent-bearing isoindole units. The formation of all four possible isomers has been observed even with bulky trimethylsilyl (B98337) groups, indicating that steric hindrance does not always guarantee the formation of a single isomer. umich.edu

Table 2: Products of Unsymmetrical Condensation (A₃B Type)

Method Reactants Expected Products Selectivity Source
Statistical Method 3 parts Precursor A + 1 part Precursor B Statistical mixture (A₄, A₃B, A₂B₂, AB₃, B₄) Low; requires extensive purification nih.gov

| Subphthalocyanine Ring Expansion | SubPc(A₃) + Diiminoisoindoline(B) | Primarily A₃B | High; more controlled synthesis | nih.gov |

Derivatives and Functional Materials Synthesis Utilizing 1,3 Diimino 5,6 Bis Octyloxy Isoindoline

Phthalocyanine (B1677752) Architectures

The synthesis of symmetrically substituted octaalkoxyphthalocyanines from 1,3-diimino-5,6-bis(octyloxy)isoindoline is a foundational reaction. The process typically involves a template condensation reaction. sigmaaldrich.com For instance, the base-catalyzed macrocyclization of 1,3-diimino-5,6-bis(octyloxy)isoindoline in the presence of a metal salt leads to the formation of the corresponding metallophthalocyanine. A common method employs NaOEt in ethanol, which, although a slower reaction, tends to yield a purer product compared to using sodium pentoxide in pentanol, where transetherification can occur. illinois.edu

These symmetrically substituted phthalocyanines, such as octakis(ethoxy)phthalocyanine (PcOEt), are valuable for their high solubility in organic solvents and their ability to form crystalline structures. illinois.edu This solubility is a direct result of the eight alkoxy groups attached to the periphery of the phthalocyanine core.

Unsymmetrically substituted phthalocyanines, particularly those with a "push-pull" electronic structure, are of significant interest for their potential applications in nonlinear optics. acs.orgnih.gov These molecules are designed with both electron-donating and electron-withdrawing groups, creating a strong dipole moment. nih.gov

The synthesis of these complex molecules can be achieved through statistical condensation methods or, more effectively, via the subphthalocyanine (B1262678) method. acs.org For example, novel non-centrosymmetrically substituted metal-free phthalocyanines have been prepared using 5,6-bis(octyloxy)-1,3-diiminoisoindoline as a key reactant. acs.org

The synthesis of mono- and disubstituted phthalocyanines often involves the mixed condensation of two different 1,3-diiminoisoindoline (B1677754) precursors. yorku.ca While this statistical approach can lead to a mixture of products (A4, A3B, A2B2, AB3, and B4), it is a viable route to obtaining the desired unsymmetrically substituted compounds after purification. researchgate.net For instance, the cross-condensation of 1,3-diiminoisoindoline with a substituted counterpart can yield mono- and disubstituted phthalocyanines. yorku.ca However, achieving high selectivity can be challenging, and scrambling reactions are common. researchgate.net

Another strategy involves the reaction of a subphthalocyanine with a diiminoisoindoline derivative. This method is reported to be more selective in producing A3B-type phthalocyanines. nih.gov

The synthesis of phthalocyanines with specific substitution patterns like A3B and ABAB is a significant synthetic challenge. The statistical condensation of two different phthalonitrile (B49051) or diiminoisoindoline precursors is one approach, though it often results in a statistical mixture of all possible products, necessitating careful chromatographic separation. researchgate.netlookchem.comnih.gov

A more controlled method for synthesizing A3B-type phthalocyanines involves the ring expansion of a subphthalocyanine. nih.gov Reacting a subphthalocyanine (composed of three identical 'A' units) with a different diiminoisoindoline ('B' unit) can selectively yield the A3B phthalocyanine. nih.gov While this method is generally more selective, the formation of other substitution patterns has also been observed. nih.gov

For ABAB type phthalocyanines, a cross-condensation between a 1,3-diiminoisoindoline derivative and an isoindoline-1,3-dithione has been explored. However, this route can also lead to a mixture of all six possible products due to scrambling reactions. researchgate.net

The table below summarizes the different synthetic approaches for unsymmetrically substituted phthalocyanines.

Substitution PatternSynthetic MethodPrecursorsSelectivityReference
Mono- and Disubstituted Mixed CondensationTwo different 1,3-diiminoisoindolinesLow to moderate, mixture of products yorku.caresearchgate.net
A3B Statistical CondensationTwo different phthalonitriles/diiminoisoindolinesLow, statistical mixture lookchem.comnih.gov
A3B Subphthalocyanine Ring ExpansionSubphthalocyanine and a diiminoisoindolineHigh nih.gov
ABAB Cross-condensation1,3-diiminoisoindoline and isoindoline-1,3-dithioneLow, scrambling observed researchgate.net

1,3-Diimino-5,6-bis(octyloxy)isoindoline is a key reactant for the synthesis of various metallated phthalocyanine complexes. sigmaaldrich.com The metal can be introduced during the cyclotetramerization reaction (template synthesis) or by inserting the metal into a pre-formed metal-free phthalocyanine. dtic.mil

Group VIA Metals: Octaalkoxymetallophthalocyanines of Group VIA metals can be synthesized using this diiminoisoindoline precursor. sigmaaldrich.com

Nickel and Zinc: The synthesis of nickel and zinc phthalocyaninato-triazolehemiporphyrazinato complexes utilizes 1,3-diimino-5,6-bis(octyloxy)isoindoline. sigmaaldrich.com Unsymmetrically substituted zinc and nickel phthalocyanines with push-pull character have also been prepared through zinc or nickel templated cyclotetramerization. nih.govcsic.es

Iron: Iron phthalocyanine derivatives with eight carbazole (B46965) substituents have been synthesized, resulting in paramagnetic, four-coordinate ferrous complexes. chemrxiv.org

Cobalt and Copper: Cobalt and copper can be incorporated into phthalocyanines derived from this precursor. dtic.mil The resulting metallophthalocyanines exhibit strong Q-band absorptions in the 680 nm region. nih.gov

Lutetium: Phthalocyanines can form double-decker complexes with rare-earth metals like lutetium. These can be synthesized directly during cyclotetramerization or by metalating a metal-free phthalocyanine with a lutetium salt. nih.gov

Ruthenium: π-Complexes of metallophthalocyanines have been formed with ruthenium. For example, the addition of [CpRu(MeCN)3]PF6 to octakis(ethoxy)phthalocyanine results in the formation of {CpRu[η6-M(PcOEt)]}PF6, where the ruthenium coordinates to one of the isoindole subunits. illinois.eduresearchgate.net

The table below provides examples of metallated phthalocyanine complexes synthesized using 1,3-diimino-5,6-bis(octyloxy)isoindoline or its derivatives.

MetalComplex TypeSynthetic MethodReference
Group VIA OctaalkoxymetallophthalocyaninesTemplate Synthesis sigmaaldrich.com
Nickel Push-pull alkynyl phthalocyanineTemplated cyclotetramerization nih.govcsic.es
Zinc Push-pull alkynyl phthalocyanineTemplated cyclotetramerization nih.govcsic.es
Iron Octacarbazole substituted phthalocyanineTemplate Synthesis followed by ligand removal chemrxiv.org
Cobalt Tetrasubstituted phthalocyanineTemplate Synthesis dtic.mil
Copper Tetrasubstituted phthalocyanineTemplate Synthesis dtic.mil
Lutetium Double-decker phthalocyanineDirect cyclotetramerization or post-metalation nih.gov
Ruthenium π-ComplexReaction with [Cp*Ru(MeCN)3]PF6 illinois.eduresearchgate.net

Unsymmetrically Substituted Phthalocyanines (e.g., Push-Pull Phthalocyanines)

Related Macrocyclic Compounds

Beyond phthalocyanines, 1,3-diimino-5,6-bis(octyloxy)isoindoline is a precursor for other related macrocyclic compounds. For instance, it is used in the synthesis of nonmetalated triazolephthalocyanine derivatives and in the preparation of nickel and zinc phthalocyaninato-triazolehemiporphyrazinato complexes. sigmaaldrich.com These syntheses highlight the versatility of this diiminoisoindoline in creating a broader family of functional macrocycles.

Nonmetalated Triazolephthalocyanine Derivatives

The synthesis of nonmetalated triazolephthalocyanine derivatives represents a significant advancement in phthalocyanine chemistry, and 1,3-Diimino-5,6-bis(octyloxy)isoindoline is a key precursor in this process. researchgate.netnih.gov These compounds can be prepared through both one-step and stepwise procedures. Spectroscopic analysis of the resulting nonmetalated triazolephthalocyanines reveals a nonaromatic, cross-conjugated 18π-electron system. This is in stark contrast to their metalated counterparts, which exhibit aromatic character. researchgate.net

The general synthetic approach involves the condensation of a substituted diiminoisoindoline, such as 1,3-Diimino-5,6-bis(octyloxy)isoindoline, with other precursors to form the extended macrocyclic framework that incorporates a triazole ring. The presence of the octyloxy substituents enhances the solubility of the final product, facilitating its purification and characterization.

Derivative Type Key Synthetic Feature Resulting Electronic Structure
Nonmetalated TriazolephthalocyanineCondensation with a triazole precursorNonaromatic, cross-conjugated 18π-electron system

Phthalocyaninato-triazolehemiporphyrazinato Complexes

1,3-Diimino-5,6-bis(octyloxy)isoindoline is also instrumental in the preparation of phthalocyaninato-triazolehemiporphyrazinato complexes, particularly with transition metals like nickel and zinc. researchgate.netnih.gov These hybrid structures merge the characteristic features of both phthalocyanines and hemiporphyrazines, linked by a triazole moiety.

The synthesis typically involves a mixed condensation reaction where the substituted diiminoisoindoline is reacted with other phthalonitrile or diiminoisoindoline precursors in the presence of a metal salt (e.g., nickel or zinc chloride). The stoichiometry and reaction conditions can be controlled to favor the formation of the desired asymmetric complex. The octyloxy groups play a crucial role in ensuring the solubility of the final complex, which is essential for its processing and application in various fields.

Complex Type Metal Centers Key Structural Feature
Phthalocyaninato-triazolehemiporphyrazinatoNickel (Ni), Zinc (Zn)Hybrid macrocycle of phthalocyanine and hemiporphyrazine

Polymeric and Supramolecular Constructs

The utility of 1,3-Diimino-5,6-bis(octyloxy)isoindoline extends to the creation of larger, more complex phthalocyanine-based systems, including dimeric, trimeric, and other multimeric structures. These constructs are of significant interest due to their unique photophysical and electronic properties, which arise from the interactions between the constituent phthalocyanine units.

Dimeric Phthalocyanines (e.g., Side-by-Side and Cofacially Linked Dimers)

While direct synthesis of dimeric phthalocyanines from 1,3-Diimino-5,6-bis(octyloxy)isoindoline is a subject of ongoing research, the synthesis of similar structures from related precursors provides a clear blueprint for its potential application. For instance, side-by-side iron phthalocyanine dimers have been successfully synthesized. researchgate.net These molecules are considered candidates for molecular quantum cellular automata (QCA) systems. researchgate.net The synthesis of such dimers often involves a statistical condensation of a mixture of phthalonitrile precursors, where one is a simple substituted phthalonitrile and the other is a bis-phthalonitrile designed to act as a linker.

In a hypothetical application, 1,3-Diimino-5,6-bis(octyloxy)isoindoline could be co-condensed with a suitable linking dinitrile to produce side-by-side dimeric structures. The octyloxy groups would impart solubility, a critical factor for the purification and characterization of these large molecules. Similarly, the synthesis of cofacially linked dimers, where two phthalocyanine rings are stacked on top of each other, can be envisioned through the use of appropriate templates or linking chemistry.

Dimer Type Potential Synthetic Strategy Key Feature
Side-by-SideCo-condensation with a linking dinitrileTwo phthalocyanine units linked in the same plane
Cofacially LinkedTemplated synthesis or use of specific linking groupsTwo phthalocyanine units stacked on top of each other

Trimeric and Other Multimeric Phthalocyanine Systems

The construction of trimeric and other multimeric phthalocyanine systems from 1,3-Diimino-5,6-bis(octyloxy)isoindoline represents a significant synthetic challenge, yet the principles of supramolecular chemistry and covalent synthesis offer viable pathways. The synthesis of such large assemblies would likely rely on a stepwise approach, where pre-functionalized phthalocyanine monomers, derived from the diiminoisoindoline precursor, are coupled together.

For example, a phthalocyanine monomer bearing reactive functional groups could be synthesized from 1,3-Diimino-5,6-bis(octyloxy)isoindoline. These monomers could then be subjected to coupling reactions, such as those used in the formation of dendrimers or polymers, to yield trimeric or higher-order structures. The octyloxy substituents would be essential for maintaining solubility as the molecular weight and complexity of the system increase. The resulting multimeric systems would be expected to exhibit unique electronic and photophysical properties due to the strong electronic coupling between the multiple phthalocyanine chromophores.

Multimer Type Potential Synthetic Strategy Key Feature
Trimeric and Higher-Order SystemsStepwise coupling of functionalized monomersMultiple phthalocyanine units covalently linked

Advanced Spectroscopic and Structural Characterization of Derived Systems

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a fundamental tool for characterizing phthalocyanine (B1677752) derivatives, providing insights into their electronic structure and aggregation behavior. The spectra are dominated by two main features: the intense Q-band in the visible/near-infrared region and the Soret (or B) band in the near-ultraviolet region.

The electronic absorption spectra of octakis(octyloxy)-substituted phthalocyanines display characteristic absorption bands. The Q-band, arising from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle, is particularly sensitive to the central metal ion, solvent, and aggregation state. The Soret band, at higher energy, corresponds to deeper π-π* transitions.

For the metal-free derivative, 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine, the Q-band maximum (λmax) is observed around 701 nm. sigmaaldrich.com In the case of its copper(II) complex, Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine, the Q-band is slightly blue-shifted to approximately 677 nm. sigmaaldrich.com This shift is typical for the transition from a metal-free to a metallated phthalocyanine. The presence of bulky octyloxy groups enhances the solubility of these compounds in organic solvents and can influence the degree of aggregation, which in turn affects the shape and position of the Q-band. organicchemistrydata.org In dilute solutions where the molecules exist as monomers, a sharp Q-band is typically observed.

The table below summarizes the characteristic UV-Vis absorption maxima for representative octakis(octyloxy)-substituted phthalocyanines.

CompoundSolventQ-Band λmax (nm)Soret (B) Band λmax (nm)Reference
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanineNot specified701Not specified sigmaaldrich.com
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanineNot specified677Not specified sigmaaldrich.com
Zn[Pc(COOC8H17)8]Not specified684360 nih.gov
Cu[Pc(COOC8H17)8]Not specified675352 nih.gov
H2[Pc(COOC8H17)8]Not specified700, 667, 640, 610348 nih.gov

Note: The data for the octyloxycarbonyl derivatives are included for comparative purposes, illustrating the electronic effect of the ester group versus the ether linkage.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a molecule as it undergoes oxidation or reduction. This is particularly valuable for phthalocyanines, which can undergo multiple redox processes centered on both the central metal and the macrocyclic ligand.

For peripherally substituted phthalocyanines, such as the octakis(octyloxy) derivatives, the electron-donating nature of the alkoxy groups influences the redox potentials. Studies on related octakis(octyloxycarbonyl)phthalocyanines reveal that the electron-withdrawing nature of the octyloxycarbonyl groups shifts both the first oxidation and the first reduction potentials to more positive values compared to the unsubstituted phthalocyanine. nih.gov Conversely, the electron-releasing octyloxy groups are expected to shift these potentials to more negative values, making the macrocycle easier to oxidize and harder to reduce.

During spectroelectrochemical measurements, the intense Q-band of the neutral phthalocyanine decreases upon oxidation or reduction, with the concomitant appearance of new characteristic bands for the radical cation or anion species in the visible and near-infrared regions. These spectral changes provide definitive evidence for the formation of these redox species and allow for the characterization of their electronic structure.

The aggregation of phthalocyanine molecules, driven by π-π stacking interactions, significantly alters their electronic absorption spectra. This phenomenon is highly dependent on the solvent, concentration, and temperature. The bulky octyloxy chains on the periphery of the phthalocyanine ring are designed to increase solubility and hinder aggregation. However, in poor solvents or at high concentrations, aggregation can still occur. organicchemistrydata.org

Aggregation typically leads to a broadening and either a blue-shift (H-aggregation, for cofacial stacking) or a red-shift (J-aggregation, for slipped cofacial stacking) of the Q-band. The study of these spectral changes as a function of temperature (thermochromism) can provide information on the thermodynamics of the aggregation process. For instance, heating a solution of aggregated phthalocyanines often leads to the dissociation of the aggregates into monomers, resulting in a sharpening and intensification of the Q-band at the monomeric wavelength. This process is generally reversible upon cooling. The choice of solvent plays a critical role; non-polar solvents tend to promote aggregation, while polar, coordinating solvents can interact with the phthalocyanine and favor the monomeric form. researchgate.net

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within the derived phthalocyanine systems.

Infrared (IR) and Raman spectra of octakis(octyloxy)phthalocyanines are complex but reveal characteristic vibrations of the phthalocyanine macrocycle and the peripheral substituents. Key IR bands include those associated with the C-H stretching of the octyloxy chains (around 2850-2960 cm⁻¹), C-O-C stretching of the alkoxy linkage, and the skeletal vibrations of the phthalocyanine core (typically in the 700-1650 cm⁻¹ region). researchgate.netresearchgate.net

Raman spectroscopy is particularly useful for studying the vibrations of the highly symmetric phthalocyanine macrocycle. The Raman spectra of homoleptic bis[2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyaninato] rare earth complexes have been studied in detail. qut.edu.au The spectra show strong bands related to the isoindole ring and aza (-N=) stretching vibrations in the 1300-1600 cm⁻¹ range. A marker band for the phthalocyanine radical anion, [Pc(OC₈H₁₇)₈]•⁻, is observed between 1502-1528 cm⁻¹. qut.edu.au The frequencies of several key modes, including Pc breathing, pyrrole (B145914) stretching, and isoindole stretchings, are sensitive to the ionic size of the central rare earth metal. qut.edu.au

The table below presents selected vibrational frequencies for a representative octakis(octyloxy)-substituted phthalocyanine derivative.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
C-H stretching (alkyl)~2925, ~2854Not prominent researchgate.net
Pc radical anion marker bandNot applicable1502-1528 qut.edu.au
Isoindole/Aza stretching~16101300-1600 researchgate.netqut.edu.au
C-O-C stretching~1270Not prominent researchgate.net
Phthalocyanine skeletal700-1500500-1800 researchgate.netqut.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of diamagnetic phthalocyanine derivatives in solution.

The ¹H NMR spectra of octakis(octyloxy)-substituted phthalocyanines provide clear evidence for their structure. The spectra of heteroleptic rare earth triple-decker complexes containing the (Pc(OC₈H₁₇)₈) ligand have been reported. researchgate.net The signals for the protons of the octyloxy chains are typically found in the upfield region of the spectrum (approximately 0.8-4.5 ppm). These include the terminal methyl group, the multiple methylene (B1212753) groups of the alkyl chain, and the methylene group attached to the oxygen atom (α-CH₂). The aromatic protons on the phthalocyanine macrocycle appear further downfield. Due to the electron-donating effect of the octyloxy groups, these aromatic protons are expected to be shielded relative to those in unsubstituted phthalocyanines.

A representative ¹H NMR data table for a derived system is provided below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aromatic-H7.58-8.43mNot specified researchgate.net
O-CH₂-~4.2tNot specified researchgate.net
Methylene chain (-CH₂-)n1.2-2.0mNot specified researchgate.netresearchgate.net
Terminal -CH₃~0.9tNot specified researchgate.net

Note: The specific chemical shifts can vary depending on the central metal, solvent, and temperature.

Influence of Aggregation on NMR Spectral Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules in solution. However, for planar aromatic macrocycles like phthalocyanines, intermolecular aggregation through π-π stacking is a common phenomenon that can severely impact the quality of NMR spectra. This aggregation leads to the broadening of spectral lines, making detailed structural analysis challenging.

The presence of bulky peripheral substituents, such as the octyloxy groups derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline, plays a crucial role in mitigating this aggregation. By sterically hindering the close approach of the phthalocyanine rings, these substituents can disrupt the π-π stacking interactions. This suppression of aggregation is expected to lead to significantly improved NMR spectral resolution.

Recent studies on cobalt(II) phthalocyanines with bulky peripheral groups have challenged the notion that the paramagnetic nature of the central metal ion is the primary reason for poor NMR resolution. rsc.org Instead, it has been demonstrated that aggregation is the key factor. rsc.org In non-aggregating, peripherally substituted phthalocyanines, well-resolved paramagnetic NMR spectra can be obtained, providing valuable insights into the electronic structure and magnetic properties of the complex. rsc.org

For phthalocyanine derivatives of 1,3-diimino-5,6-bis(octyloxy)isoindoline, variable concentration and temperature NMR studies are instrumental. A decrease in concentration or an increase in temperature generally leads to the disaggregation of stacked species into monomers, resulting in sharper NMR signals. researchgate.net The chemical shift changes observed during these experiments can be used to study the thermodynamics of the aggregation process.

Mass Spectrometry (MALDI-TOF MS, FAB-MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of synthesized phthalocyanine derivatives, confirming their successful formation. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are particularly well-suited for the analysis of these large, often sparingly soluble macrocycles.

In MALDI-TOF MS, the phthalocyanine sample is co-crystallized with a matrix that absorbs the laser energy, facilitating the gentle ionization and desorption of the analyte molecule. This technique is highly effective for obtaining the molecular ion peak of peripherally substituted phthalocyanines, providing clear evidence of their synthesis and purity. researchgate.netnih.gov The choice of matrix can be crucial, as acidic matrices may cause demetalation of metallophthalocyanines. rockefeller.edu

FAB-MS, where the sample is bombarded with a high-energy beam of neutral atoms, is another soft ionization technique that can be used to generate gas-phase ions of phthalocyanine derivatives with minimal fragmentation. Both techniques are capable of providing accurate mass measurements, which are critical for the unambiguous identification of the target compounds.

Table 1: Representative Mass Spectrometry Data for Substituted Phthalocyanines

Compound TypeIonization MethodObserved m/zReference
Peripherally tetra-substituted Zn(II) phthalocyanineMALDI-TOF MS[M+H]⁺ researchgate.net
Metal-free and metallophthalocyaninesMALDI-TOF MS[M]⁺ researchgate.net
Metalloporphyrins and PhthalocyaninesMALDI-TOF MSM⁺ rockefeller.edu

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, is a powerful tool for probing the electronic structure of phthalocyanines. nih.gov The resulting spectra are highly sensitive to the symmetry and electronic degeneracy of the molecule's orbitals.

For metallophthalocyanines derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline, which typically possess D₄h symmetry, the MCD spectra exhibit characteristic A-terms for the Q-band and a series of A- and B-terms in the Soret (or B) band region. nih.gov The Q-band, arising from the HOMO to LUMO transition, typically shows a derivative-shaped signal corresponding to a degenerate excited state. nih.gov

Computational studies based on time-dependent density functional theory (TD-DFT) have been instrumental in interpreting the MCD spectra of phthalocyanine systems. nih.gov These calculations can accurately predict the signs and relative magnitudes of the MCD bands, allowing for a detailed assignment of the electronic transitions. The presence of the octyloxy substituents is not expected to fundamentally alter the characteristic MCD spectral features of the phthalocyanine core but may cause shifts in the band positions.

Electron Paramagnetic Resonance (EPR) Spectroscopy (e.g., Time-Resolved EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it particularly useful for studying paramagnetic metallophthalocyanines (e.g., containing Cu(II) or Co(II)) or the radical cations and anions of phthalocyanines. The EPR spectrum provides information about the electronic environment of the unpaired electron.

Time-Resolved EPR (TR-EPR) spectroscopy is a more advanced variant of the technique that allows for the study of transient paramagnetic species generated by a pulse of light. dtu.dkd-nb.info This is highly relevant for understanding the photophysical properties of phthalocyanine derivatives, such as those that could be formed from 1,3-diimino-5,6-bis(octyloxy)isoindoline. For instance, TR-EPR can be used to study the excited triplet states of phthalocyanines, which are key intermediates in photodynamic therapy and other photochemical applications.

In a study of a phthalocyaninatosilicon covalently linked to a TEMPO radical, TR-EPR was used to investigate the interactions between the photo-excited phthalocyanine and the radical. nih.gov The results provided insights into the rates of intersystem crossing and the lifetimes of the excited states. nih.gov Similar studies on phthalocyanines with octyloxy substituents could reveal how these peripheral groups influence the dynamics of their excited states.

X-ray Crystallography of Phthalocyanine Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable single crystals of phthalocyanines can be challenging due to their tendency to form poorly ordered aggregates. However, the introduction of bulky peripheral substituents, like the octyloxy groups, can disrupt the crystal packing and in some cases facilitate the growth of high-quality crystals.

The crystal structure of a phthalocyanine derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline would be expected to show the planar phthalocyanine core with the eight octyloxy chains extending outwards. The packing of these molecules in the crystal lattice would be significantly influenced by the van der Waals interactions between the long alkyl chains of the octyloxy groups. aip.org

In the absence of a crystal structure for the specific 5,6-bis(octyloxy) substituted phthalocyanine, data from related structures, such as those of other peripherally substituted phthalocyanines, can provide valuable insights. For example, the crystal structure of a highly fluorinated copper phthalocyanine revealed that bulky substituents can lead to a non-planar, twisted conformation of the phthalocyanine macrocycle. acs.org This demonstrates how peripheral functionalization can be used to control the solid-state architecture of these systems.

Computational Investigations of 1,3 Diimino 5,6 Bis Octyloxy Isoindoline and Derived Systems

Density Functional Theory (DFT) Studies of Electronic and Geometric Structures

Furthermore, DFT is employed to analyze the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For related 1,3-diylideneisoindoline systems, DFT calculations have shown that the HOMO is often localized on specific fragments of the molecule, while the LUMO can be more delocalized across the isoindoline (B1297411) core. nih.gov This separation of frontier orbitals is a key factor in determining the molecule's electronic transitions and reactivity. The insights gained from DFT are in good agreement with experimental data from techniques like cyclic voltammetry. nih.gov

A combined experimental and DFT approach has been successfully used to investigate the structural and electronic absorption properties of related oligomers, demonstrating the predictive power of this theoretical method. nih.gov

Table 1: Computed Properties of 1,3-Diimino-5,6-bis(octyloxy)isoindoline

PropertyValue
Molecular Weight401.6 g/mol
Exact Mass401.30422750 Da
Polar Surface Area80.7 Ų
Atom Count70
Covalently-Bonded Unit Count1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count14
Data sourced from PubChem CID 5244914 nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Predicting Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. mdpi.comsissa.it This technique builds upon the ground-state electronic structure calculated by DFT to determine the energies and intensities of electronic transitions. mdpi.com For complex organic molecules, TD-DFT can accurately forecast the wavelengths of maximum absorption (λmax) in their UV-Vis spectra. mdpi.com

In studies of related compounds, TD-DFT calculations have been instrumental in understanding the nature of the observed electronic transitions, often characterized as π → π* transitions. nih.gov The accuracy of TD-DFT predictions is often validated by comparing the calculated spectra with experimentally measured ones. For many organic molecules, the difference between theoretical and experimental λmax values can be minimal, demonstrating the reliability of the method. mdpi.com The choice of functional and basis set is critical for achieving high accuracy in TD-DFT calculations. mdpi.com

The combination of DFT and TD-DFT provides a comprehensive understanding of the electronic properties of molecules like 1,3-diimino-5,6-bis(octyloxy)isoindoline, linking their structure to their optical behavior. nih.gov

Molecular Dynamics Simulations for Aggregation Behavior and Solution Properties

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules in different environments, such as in solution. nih.gov These simulations can provide atomic-level insights into processes like molecular aggregation, which is crucial for understanding the behavior of certain compounds in solution. nih.gov

For molecules with both hydrophobic and hydrophilic regions, MD simulations can predict how they will self-assemble in an aqueous environment. nih.gov For instance, simulations have shown that some molecules form micelle-like aggregates where hydrophobic groups are packed in the center, and polar groups are exposed to the solvent. nih.gov The amphiphilic nature and planar structure of a molecule can significantly influence its aggregation behavior. nih.gov

MD simulations can also be used to study the structural and dynamic properties of molecules at interfaces, such as the air-water interface. nih.gov By simulating the behavior of multiple molecules over time, researchers can understand how they arrange themselves and interact with each other and the surrounding solvent molecules. This information is valuable for predicting and explaining the bulk properties of solutions containing these molecules. nih.gov While specific MD studies on 1,3-diimino-5,6-bis(octyloxy)isoindoline are not detailed in the provided results, the principles of MD simulations are broadly applicable to understanding its behavior in solution, particularly given its long octyloxy chains which would influence its aggregation tendencies.

Theoretical Approaches for Understanding Nonlinear Optical Properties

Theoretical methods are essential for understanding and predicting the nonlinear optical (NLO) properties of molecules. These properties are of great interest for applications in photonics and optoelectronics. Computational techniques, often based on DFT, can be used to calculate molecular hyperpolarizabilities, which are key parameters determining the NLO response of a material. nih.gov

The "supermolecule" approach is one such computational technique used to estimate the electrical properties of a crystal by considering the polarization effect from the surrounding molecules. nih.gov This method accounts for intermolecular electrostatic interactions and can provide insights into how the crystalline environment influences the NLO properties of the constituent molecules. nih.gov

Charge Transfer and Redox Potential Calculations

Computational methods, particularly DFT, are widely used to study charge transfer phenomena and calculate the redox potentials of molecules. These calculations are crucial for understanding the behavior of molecules in electrochemical systems and for designing new materials for applications such as solar cells and organic electronics.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) obtained from DFT calculations are directly related to the ionization potential and electron affinity of a molecule, respectively. These values are fundamental for predicting the ease with which a molecule can be oxidized or reduced.

The formation of charge-transfer (CT) complexes between an electron donor and an electron acceptor can be studied both experimentally and theoretically. mdpi.com DFT calculations can provide insights into the geometry and electronic structure of these complexes. The interaction energies and the nature of the intermolecular interactions can be analyzed to understand the stability of the CT complex. mdpi.com Furthermore, TD-DFT can be used to predict the characteristic absorption bands of CT complexes. mdpi.com

For related systems, the redox properties investigated by cyclic voltammetry have been shown to be in good agreement with DFT and TD-DFT calculations. nih.gov This synergy between experiment and theory provides a robust understanding of the charge transfer and redox properties of these molecules.

Applications and Emerging Technologies of Materials Derived from 1,3 Diimino 5,6 Bis Octyloxy Isoindoline

Optoelectronic and Photonic Devices

The extended π-conjugated system of phthalocyanines derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline gives rise to their remarkable optical and electronic properties. These characteristics are harnessed in the development of a variety of optoelectronic and photonic devices.

Nonlinear Optics (NLO)

Phthalocyanine (B1677752) derivatives are known for their significant third-order nonlinear optical (NLO) properties, which are crucial for applications in optical switching, optical limiting, and all-optical signal processing. The large delocalized π-electron system in these molecules leads to high molecular hyperpolarizabilities.

Research into eight-β-octa-octyloxy-phthalocyanines has demonstrated their promising NLO characteristics. Studies using the Z-scan technique with picosecond laser pulses at 532 nm have revealed large excited-state absorption cross-sections and positive nonlinear refractive cross-sections for both the metal-free and nickel-containing derivatives. researchgate.net The introduction of a nickel ion was found to reduce these values, with the metal-free version exhibiting a lower limiting threshold. researchgate.net

Further investigations into alkyl-substituted phthalocyanines have provided quantitative data on their third-order NLO coefficients. Femtosecond and nanosecond Z-scan studies have determined the nonlinear absorption coefficient and the real and imaginary parts of the third-order nonlinear susceptibility. acrhem.org These findings underscore the potential of these materials in the development of advanced NLO devices.

Nonlinear Optical Properties of Alkyl Phthalocyanines
CompoundExcitationNonlinear Absorption Coefficient (α₂) (cm/GW)Re[χ⁽³⁾] (esu)Im[χ⁽³⁾] (esu)
Alkyl Phthalocyanine 1 (pc1)ns310--
Alkyl Phthalocyanine 2 (pc2)ns420--
Alkyl Phthalocyanine 1 (pc1)fs-5.93 × 10⁻¹⁰0.97 × 10⁻¹⁰
Alkyl Phthalocyanine 2 (pc2)fs-4.59 × 10⁻¹⁰0.71 × 10⁻¹⁰

Optical Data Storage

The strong absorption and photochemical stability of phthalocyanine derivatives make them attractive candidates for use in optical data storage media. Organic dyes are utilized in recordable laser discs, where data is written by creating marks with a laser. Phthalocyanines, with their high absorption in the near-infrared region, are particularly suitable for this application. While specific research on octakis(octyloxy)phthalocyanine for optical data storage is not extensively detailed, the general properties of phthalocyanines suggest their potential in this field. researchgate.net

Photoconductors in Xerography

The process of xerography relies on photoconductive materials that can hold an electrostatic charge in the dark and dissipate it upon exposure to light. Phthalocyanines exhibit significant photoconductivity, making them suitable for use as the charge generation layer in photoreceptors for laser printers and copiers. The introduction of soluble side chains like octyloxy groups enhances the processability of these materials, allowing for the fabrication of uniform thin films required for xerographic applications.

Photovoltaic Cells

Phthalocyanines have been extensively studied as light-harvesting materials in organic photovoltaic (OPV) cells due to their strong absorption in the visible and near-infrared regions of the solar spectrum. nih.gov Zinc phthalocyanine (ZnPc) derivatives, in particular, have shown promise in dye-sensitized solar cells (DSSCs) and bulk-heterojunction (BHJ) solar cells. researchgate.netmdpi.com

In a study of a single-junction solar cell utilizing a ZnPc active layer, a power conversion efficiency (PCE) of 1.28% was achieved. mdpi.com The device exhibited a short-circuit current density (Jsc) of 5.01 mA/cm² and an open-circuit voltage (Voc) of 0.55 V. mdpi.com The external quantum efficiency (EQE) spectrum of the device showed peaks corresponding to the absorption of the ZnPc layer. mdpi.com

The performance of phthalocyanine-based solar cells can be further enhanced by modifying the molecular structure and optimizing the device architecture. For instance, the use of various fullerene derivatives as electron acceptors in bulk-heterojunction solar cells with 1,4,8,11,15,18,22,25-octahexylphthalocyanine as the donor has been shown to improve the photovoltaic properties. researchgate.net

Photovoltaic Performance of a ZnPc-Based Solar Cell
ParameterValue
Power Conversion Efficiency (PCE)1.28 ± 0.05%
Short-Circuit Current Density (Jsc)5.01 × 10⁻³ A/cm²
Open-Circuit Voltage (Voc)0.55 V
Fill Factor (FF)0.48

Electrochromic Devices

Electrochromic materials exhibit reversible changes in their optical properties upon the application of an electrical potential. Lanthanide bis(phthalocyanine) complexes, including those with octakis(octyloxy) substituents, are well-known for their multi-color electrochromism. acs.org Thin films of these materials can be prepared using techniques like the Langmuir-Blodgett method, allowing for the fabrication of electrochromic devices. acs.org

The color of these films can be switched between different states (e.g., green, blue, red) by controlling the applied voltage. uva.es For instance, spin-coated films of bis[octakis(hexylthio)phthalocyaninato] dysprosium(III) exhibit a redox couple at E₁/₂ = 0.78 V versus SCE. nih.gov Electropolymerized films of octakis diethylamino substituted metallophthalocyanines have also been investigated for their electrochromic properties, showing reversible color changes during oxidation and reduction. researchgate.net

Electrochromic Transitions of a Lanthanide Bis(phthalocyanine) Film
StateColorApplied Potential
NeutralGreen0 V
OxidizedRedPositive Potential
ReducedBlueNegative Potential

Catalysis and Electrocatalysis

Metallophthalocyanines are effective catalysts for a variety of chemical reactions, including oxidation, reduction, and electrochemical processes. The catalytic activity is influenced by the central metal ion and the peripheral substituents.

A notable application of materials derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline is in the electrocatalytic reduction of carbon dioxide (CO₂). A highly soluble and sterically hindered cobalt(II) octaalkoxyphthalocyanine, when immobilized on chemically converted graphene, has shown significantly enhanced catalytic activity for the conversion of CO₂ to carbon monoxide (CO). The alkoxy substitutions help to prevent the aggregation of the phthalocyanine molecules on the graphene surface, leading to a higher catalytic efficiency of approximately 5 s⁻¹ at a 480 mV overpotential, with stable performance over 30 hours of electrolysis. researchgate.net

Electrocatalytic Reduction of O2

Metallophthalocyanines (MPcs), which can be synthesized from 1,3-diimino-5,6-bis(octyloxy)isoindoline, are recognized for their rich redox chemistry and potential as stable and effective redox catalysts. Cobalt(II) phthalocyanine (CoPc) derivatives, in particular, are a well-studied class of electrocatalysts. The central cobalt ion in the phthalocyanine macrocycle can form a ternary, octahedral complex with target molecules, facilitating electron transfer processes. researchgate.net

While much research on CoPc derivatives has focused on the reduction of CO2 mdpi.commdpi.com, the fundamental principles of electron transfer at the metal center are applicable to other catalytic processes, including the oxygen reduction reaction (ORR). The catalytic activity is heavily influenced by the substituents on the phthalocyanine periphery. The octyloxy groups derived from the isoindoline (B1297411) precursor enhance the solubility and processability of the catalyst, allowing for the formation of uniform films on electrode surfaces. nih.gov This improved processability helps prevent catalyst aggregation, which can otherwise hinder catalytic activity by blocking active sites. mdpi.com

Catalyst TypeCentral MetalKey Features for Electrocatalysis
Substituted PhthalocyanineCobalt (Co)Rich redox chemistry, forms octahedral complexes, activity influenced by peripheral groups. researchgate.net
Substituted PhthalocyanineCopper (Cu)Capable of 4-electron reduction of O2 to H2O, kinetics dependent on ligand electronic properties. nih.gov

Biomedical and Therapeutic Applications

Materials derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline, such as zinc phthalocyanines (ZnPcs), have shown significant promise as photosensitizers for Photodynamic Therapy (PDT). PDT is a therapeutic modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death in targeted tissues like tumors. mdpi.com

The effectiveness of a photosensitizer is linked to its ability to absorb light at wavelengths that can penetrate tissue (typically in the 600-800 nm range) and efficiently generate singlet oxygen. Phthalocyanines are advantageous due to their strong absorption in this therapeutic window. nih.gov The incorporation of the two octyloxy chains from the isoindoline precursor significantly enhances the solubility of the resulting phthalocyanine in organic solvents and lipid environments, which is crucial for its formulation and delivery to biological targets. nih.gov

For example, asymmetrically substituted zinc phthalocyanines, where one isoindole unit is functionalized for specific targeting or to enhance photodynamic activity, can be synthesized using this precursor. One such derivative, ZnPc(SHex)6-M, which incorporates a morpholine moiety known to potentiate photodynamic activity, has demonstrated promising properties for PDT applications. The octyloxy groups, analogous to the hexylthio groups in this example, ensure the molecule remains soluble and can be effectively studied.

Phthalocyanine-based materials are well-regarded for their application as chemical sensors. nih.gov Their mechanism of action often relies on changes in their electrical conductivity or optical properties upon interaction with an analyte. Thin films of phthalocyanines can be used as the active layer in chemoresistive sensors. For instance, films of various metallophthalocyanines have been tested against vapors of nitrogen dioxide (NO2), a significant air pollutant and biomarker, showing excellent sensor response and fast response times. nih.gov

The octyloxy groups derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline play a vital role in this application. They improve the processability of the phthalocyanine, allowing for the creation of uniform, thin films essential for reliable sensor performance. Furthermore, these peripheral groups can influence the molecular packing in the solid state, which in turn affects the sensitivity and selectivity of the sensor. By modifying the intermolecular interactions, the octyloxy chains can help create pathways for analytes to access the central macrocycle, where the sensing event occurs. Borazine-bridged trimeric constructs of zinc phthalocyanines have also been shown to have high sensitivity and fast response times for detecting volatile organic compounds (VOCs) like chloroform. nih.gov

ApplicationDerived MaterialRole of Octyloxy GroupsTarget Analytes
Photodynamic TherapyZinc Phthalocyanine (ZnPc)Enhance solubility for biological applications.Cancerous tissues
Chemical SensorsMetallophthalocyanine (MPc) FilmsImprove film uniformity and modulate molecular packing. nih.govNitrogen Dioxide (NO2), Volatile Organic Compounds (VOCs) nih.gov

Advanced Materials Science

Phthalocyanines substituted with long alkyl chains, such as the octyloxy groups from the isoindoline precursor, are known to exhibit liquid-crystalline properties. researchgate.net These materials, often called discotic liquid crystals, can self-assemble into ordered columnar structures. In these structures, the flat, disc-like phthalocyanine cores stack on top of one another, while the flexible octyloxy chains radiate outwards, forming a liquid-like matrix around the columns.

This self-assembly behavior is crucial for creating highly ordered thin films. The ability to form well-behaved liquid-crystalline phases allows for the control of molecular orientation on a macroscopic scale. researchgate.net This ordering is highly desirable for applications in electronics and photonics, where charge transport and optical properties are strongly dependent on molecular arrangement. The presence of flexible chains like octyloxy groups can increase conformational flexibility, which influences the specific type of liquid crystal phase formed and its temperature range. beilstein-journals.org

The ordered columnar structures formed by liquid-crystalline phthalocyanines are conducive to their function as molecular semiconductors. researchgate.net The close, ordered stacking of the phthalocyanine cores creates pathways for charge carriers to move along the columns, facilitated by the overlap of their π-electron systems. This makes them one-dimensional conducting materials, often described as "molecular wires."

The octyloxy chains play a dual role in this context. Firstly, they promote the necessary self-assembly into columnar structures. Secondly, they act as an insulating sheath around the conductive cores, electronically isolating the columns from one another. This anisotropy in conductivity is a key feature of molecular semiconductors. Electrical conductivity measurements on liquid-crystalline phthalocyanines have confirmed their semiconducting nature. researchgate.net The ability to process these materials from solution, a property endowed by the solubilizing octyloxy groups, makes them suitable for use in printable and flexible electronic devices.

PropertyDescriptionRole of Octyloxy Groups
Liquid Crystallinity Materials exhibit phases with properties intermediate between a liquid and a solid. Phthalocyanine derivatives can form discotic columnar phases. researchgate.netPromote self-assembly into ordered columns and provide fluidity. researchgate.net
Molecular Semiconductor Organic materials that exhibit semiconducting properties. Charge transport occurs through overlapping π-orbitals in stacked molecules. researchgate.netInduce the formation of ordered stacks (conductive pathways) and act as an insulating layer between them. researchgate.net

Molecular Quantum-Dot Cellular Automata (QCA) Systems

The field of molecular electronics is actively exploring alternatives to conventional transistor-based computing, with Molecular Quantum-Dot Cellular Automata (QCA) emerging as a promising paradigm. This technology utilizes the charge configuration within individual molecules to encode binary information, offering the potential for computation at extremely small scales and with low power consumption. Within this area of research, materials derived from 1,3-Diimino-5,6-bis(octyloxy)isoindoline are of significant interest, primarily as precursors to larger, functional macrocycles like phthalocyanines, which are considered viable candidates for molecular QCA cells.

1,3-Diimino-5,6-bis(octyloxy)isoindoline serves as a crucial building block in the synthesis of specific types of phthalocyanines, particularly those with peripheral alkoxy substitutions. chemicalbook.com The octyloxy groups in the precursor molecule are carried over to the final phthalocyanine structure, influencing its solubility and electronic properties. These properties are critical for the functionality of a molecular QCA system. For instance, the solubility in organic solvents is a key factor for the processability and fabrication of molecular electronic devices.

The fundamental principle of molecular QCA lies in the electrostatic interaction between adjacent molecular cells. A single molecular QCA cell typically possesses multiple redox sites, and the localization of charge in specific sites represents a binary state ('0' or '1'). The state of one cell influences the state of its neighbor, allowing for the propagation of information along a chain of molecules. Phthalocyanines, due to their delocalized 18 π-electron system and their ability to be chemically modified, are well-suited for this purpose. The peripheral substituents, such as the octyloxy groups derived from 1,3-Diimino-5,6-bis(octyloxy)isoindoline, can modulate the electronic properties of the phthalocyanine core, thereby fine-tuning its behavior as a QCA cell.

Research into the charge transport properties of phthalocyanine derivatives is essential for their application in molecular QCA. Studies on related phthalocyanine systems have shown that the nature of the substituents and the central metal atom can significantly impact charge mobility. For example, computational studies on silicon phthalocyanines have demonstrated their potential for efficient charge transport, a desirable characteristic for QCA operations. benoitlessard.carsc.org While direct experimental data on the QCA performance of phthalocyanines derived specifically from 1,3-Diimino-5,6-bis(octyloxy)isoindoline is not extensively documented in publicly available research, the known electronic properties of alkoxy-substituted phthalocyanines allow for informed predictions of their potential behavior.

The table below summarizes key properties of phthalocyanine derivatives relevant to their potential application in molecular QCA systems, based on research on analogous compounds.

PropertyRelevance to Molecular QCATypical Values for Substituted Phthalocyanines
Charge Localization Essential for defining the binary states ('0' and '1') of the QCA cell.The delocalized π-system of the phthalocyanine core allows for stable charge states that can be influenced by peripheral substituents.
Intermolecular Charge Transfer Governs the speed and efficiency of information propagation between QCA cells.The transfer rates are influenced by the distance and orientation between molecules, which can be controlled by the peripheral alkoxy chains.
Energy Levels (HOMO/LUMO) Determine the energy required to switch the state of the QCA cell and the stability of the charge configurations.The energy gap can be tuned by modifying the central metal atom and the peripheral substituents.
Solubility Crucial for the fabrication of ordered molecular arrays on a substrate, a key step in building QCA circuits.The octyloxy side chains significantly enhance solubility in common organic solvents, facilitating device fabrication.

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Enhanced Yields and Regioselectivity in Complex Macrocycles

A primary challenge in the synthesis of complex macrocycles from precursors like 1,3-diimino-5,6-bis(octyloxy)isoindoline is achieving high yields and controlling the specific arrangement of different substituents, known as regioselectivity. The statistical condensation of two different diiminoisoindoline components often leads to a mixture of products that are difficult to separate, thereby lowering the yield of the desired asymmetric macrocycle. semanticscholar.org

Future research will likely focus on several key strategies to overcome these limitations:

Sterically-Driven Cross-Condensation: One promising approach is the use of bulky substituents to sterically hinder the self-condensation of one of the precursors, thereby favoring the cross-condensation reaction. semanticscholar.org This can lead to a more controlled formation of asymmetrically substituted phthalocyanines.

Solid-Phase Synthesis: Attaching one of the diiminoisoindoline precursors to a polymer support can facilitate the separation of the desired product and drive the reaction towards the formation of A3B-type phthalocyanines. semanticscholar.org

Subphthalocyanine (B1262678) Ring Expansion: This method involves the synthesis of a smaller, highly strained subphthalocyanine intermediate, which can then react with a diiminoisoindoline derivative, such as 1,3-diimino-5,6-bis(octyloxy)isoindoline, under mild conditions to exclusively yield the desired 3:1 asymmetrically substituted phthalocyanine (B1677752). capes.gov.br

Improved Precursors: Research has shown that using 1,3-diiminoisoindoline (B1677754) derivatives in place of phthalonitriles can lead to improved yields of mono-substituted imines, which are key intermediates in the formation of more complex structures. surrey.ac.uk

By refining these and other novel synthetic methodologies, researchers aim to improve the efficiency and selectivity of macrocycle formation, making these complex molecules more accessible for a wider range of applications.

Exploration of New Peripheral Substituents and Central Metal Ions for Tuned Functional Properties

The octyloxy groups in 1,3-diimino-5,6-bis(octyloxy)isoindoline impart solubility to the resulting phthalocyanines, but the true potential for tuning the functional properties of these macrocycles lies in the strategic introduction of diverse peripheral substituents and central metal ions.

The optical and electronic properties of phthalocyanines can be finely tuned by introducing a variety of substituents onto the periphery of the macrocycle. mdpi.com For instance, the synthesis of "push-pull" phthalocyanines, which bear both electron-donating and electron-withdrawing groups, can lead to materials with large second-order nonlinear optical responses. nih.gov The octyloxy groups of the title compound act as electron-donating substituents.

The synergistic effect between the peripheral substituents and the central metal ion is a key area of investigation. For example, a combination of specific peripheral groups and a central phosphorus(V) ion has been shown to produce phthalocyanines with absorption and fluorescence beyond 1000 nm. acs.org

Rational Design of Multi-component Systems and Supramolecular Assemblies for Synergistic Effects

Moving beyond single-molecule properties, a significant frontier in the application of 1,3-diimino-5,6-bis(octyloxy)isoindoline-derived macrocycles is their incorporation into multi-component systems and supramolecular assemblies. The goal is to create materials where the whole is greater than the sum of its parts, exhibiting synergistic effects that lead to enhanced performance.

One approach is the covalent linking of phthalocyanines to other functional units. For example, phthalocyanines have been synthesized with four peripherally attached terpyridine ligands, which can then coordinate with metal ions to create multi-nuclear complexes. nih.gov These systems exhibit efficient intramolecular energy transfer between the different components. nih.gov

Another strategy involves the self-assembly of phthalocyanine derivatives into well-defined nanostructures. The direct self-assembly of two different water-soluble phthalocyanine derivatives can lead to the formation of nanostructures with quenched fluorescence and reduced singlet oxygen generation, resulting in high photoacoustic and photothermal activity. nih.gov Such supramolecular assemblies are of great interest for applications in phototheranostics. nih.gov

The synergistic effects between phthalocyanines and other materials are also being explored. For instance, hybrid materials composed of zinc phthalocyanine and nanoporous gold have demonstrated enhanced photocatalytic activity due to the synergistic interaction between the plasmon resonance of the gold and the photosensitizing properties of the phthalocyanine. mdpi.com

Advancement of In Situ and Operando Characterization Techniques for Reaction Monitoring and Material Functionality

To truly understand and optimize the synthesis and function of materials derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline, it is crucial to move beyond traditional post-synthesis characterization and embrace techniques that can monitor processes in real-time. In situ (in the reaction environment) and operando (while the device is operating) characterization methods provide invaluable insights into reaction mechanisms, intermediate species, and the dynamic behavior of materials under working conditions.

For example, UV-Vis and fluorescence spectroscopy have been used for the in situ monitoring of the formation of phthalocyanine complexes, allowing for the optimization of reaction conditions to achieve higher yields. rsc.org A novel method for in situ monitoring of the synthesis of a phthalonitrile (B49051) derivative was developed using the fluorescence quenching of a chromophore. acs.orgnih.gov This approach provides real-time information about the progress of the reaction. acs.orgnih.gov

Operando techniques are particularly important for understanding the performance and degradation of phthalocyanine-based devices. Electrochemical tip-enhanced Raman spectroscopy (EC-TERS) has been employed to investigate the structural changes and deactivation of iron phthalocyanine during the oxygen reduction reaction at the molecular level. nih.govacs.org This technique revealed both reversible and irreversible changes in the catalyst during operation. nih.govacs.org The development and application of such advanced characterization techniques are essential for establishing clear structure-property relationships and for the rational design of more robust and efficient materials. researching.cn

Computational Modeling for Predictive Materials Design and Structure-Property Relationships

Computational modeling, particularly density functional theory (DFT), is becoming an indispensable tool for predicting the properties of yet-to-be-synthesized molecules and for understanding the fundamental relationships between their structure and function. This predictive capability can significantly accelerate the discovery and development of new materials derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline.

DFT calculations have been used to investigate the redox properties and electronic structures of 1,3-diylideneisoindolines, which are related to the title compound, with the results showing good agreement with experimental data. nih.gov In the context of phthalocyanines, computational studies can predict how different peripheral substituents and central metal ions will affect the electronic and optical properties of the macrocycle. For instance, theoretical calculations have been instrumental in understanding the synergistic effects that lead to a red-shift in the Q-band of certain phthalocyanines. acs.org

Furthermore, computational screening can be employed to identify promising candidates for specific applications. A recent study used DFT to evaluate 145 different transition metal phthalocyanine materials for their potential in the nitrogen reduction reaction, identifying the most promising candidates for further experimental investigation. nih.gov This approach can save significant time and resources compared to a purely experimental approach. The continued development of computational methods and their application in concert with experimental work will be crucial for the rational design of next-generation functional materials.

Expansion into Emerging Technological Domains Beyond Current Applications

While phthalocyanines derived from precursors like 1,3-diimino-5,6-bis(octyloxy)isoindoline are already used in various applications, ongoing research is continuously expanding their reach into new and exciting technological domains. The unique electronic and photophysical properties of these molecules make them highly versatile. nih.govresearchgate.net

Some of the emerging areas where these materials are making an impact include:

Advanced Phototherapies: Beyond traditional photodynamic therapy (PDT), phthalocyanines are being explored for sono-photodynamic combinatorial therapy (SPDT), which uses both ultrasound and light to activate the sensitizer. nih.gov Furthermore, by tuning their molecular structure, it is possible to shift their function from PDT to photothermal therapy (PTT). rsc.org

Next-Generation Electronics: Phthalocyanines are being investigated as components in organic field-effect transistors and as the third component in ternary bulk heterojunction solar cells to enhance their efficiency and photostability. nih.govacs.orgresearchgate.net Their interaction with other advanced materials, such as graphene, is also being studied to tune the electronic properties of the interface for applications requiring high work function materials. rsc.org

Energy Conversion and Storage: The catalytic properties of phthalocyanine complexes are being harnessed for a variety of energy-related applications. For example, a two-dimensional metal-polyphthalocyanine with confined ruthenium atoms has shown exceptional performance for the hydrogen evolution reaction across a wide pH range. rsc.org

Multifunctional Nanomaterials: Phthalocyanines are being incorporated into multifunctional nanoparticles for a range of biomedical applications, including imaging, targeted drug delivery, and therapy. acs.orgnih.gov

The continued exploration of the fundamental properties of phthalocyanines and the development of new synthetic strategies will undoubtedly lead to their application in even more diverse and impactful technologies in the future.

Q & A

Q. What are the primary synthetic applications of 1,3-Diimino-5,6-bis(octyloxy)isoindoline in phthalocyanine chemistry, and what methodological considerations are critical for these reactions?

This compound is pivotal in synthesizing nonmetalated triazolephthalocyanine derivatives and Group VIA metal octaalkoxymetallophthalocyanines. Key methodological steps include:

  • Stoichiometric control : Use a 1:1 molar ratio with metal precursors (e.g., NiCl₂ or Zn(OAc)₂) under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Solvent selection : Anhydrous DMF or THF under reflux (80–110°C for 12–24 hours) optimizes reaction kinetics.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted species.

Q. How should researchers characterize the purity and structural integrity of 1,3-Diimino-5,6-bis(octyloxy)isoindoline?

  • ¹H NMR : Analyze isoindoline ring protons (δ 6.8–7.2 ppm) and octyloxy chains (δ 0.8–1.5 ppm). Internal standards like mesitylene (δ 6.8 ppm) improve quantification .

  • FT-IR : Confirm C=N stretches (~1600 cm⁻¹) and rule out C=O interference.
  • Mass spectrometry : Validate molecular ion peaks ([M+H]⁺) with high-resolution ESI-MS.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data during isoindoline derivative synthesis?

Discrepancies between NMR and mass spectrometry often arise from:

  • Residual solvents : Use TLC with dual detection (UV254 and iodine staining) to confirm purity.
  • Dynamic effects : Perform variable-temperature NMR (25–60°C) to identify rotational isomers.
  • Quantitative analysis : Integrate ¹H NMR peaks using internal standards and cross-reference with elemental analysis (C, H, N ±0.3%) .

Q. What methodological framework optimizes the synthesis of unsymmetric push-pull phthalocyanines using this compound?

A three-phase approach is recommended:

Computational screening : Use DFT (B3LYP/6-31G*) to predict electronic compatibility of electron-deficient coupling partners.

Flow chemistry : Reduce oligomerization with residence times <5 minutes and inline UV-Vis monitoring (λmax 650–750 nm).

Catalytic enhancement : Copper(I) thiophene-2-carboxylate (10 mol%) improves cyclotetramerization efficiency under anhydrous conditions .

Q. How should steric and electronic factors guide the design of novel isoindoline-based macrocycles?

  • Steric mapping : MM3 calculations identify low-energy conformations of octyloxy chains (<5 kcal/mol difference).
  • Electronic profiling : Cyclic voltammetry (E1/2 vs. Fc/Fc⁺) correlates redox activity with Hammett σp values.
  • Combinatorial screening : Automated liquid handlers test 96 solvent/ligand combinations to identify optimal macrocycle stability (cyclicity index >0.85) .

Q. What theoretical frameworks support experimental design for metal complexation studies?

Adopt the quadripolar model :

  • Theoretical : Ligand field theory predicts bond strengths (e.g., d⁸ vs. d¹⁰ metal centers).
  • Epistemological : Cyclic voltammetry (100 mV/s scan rate) links electronic structure to redox behavior.
  • Morphological : SC-XRD with Hirshfeld surface analysis reveals crystal packing.
  • Technical : Time-resolved EPR spectroscopy optimizes metalation duration (2–48 hours) .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in template condensation reactions?

  • Variable control : Test humidity levels (<0.1% H₂O), solvent purity (HPLC-grade), and catalyst loading (5–15 mol%).
  • Reaction monitoring : Use GC-MS at 30-minute intervals to detect intermediates.
  • Statistical analysis : Apply Taguchi methods to identify critical factors (e.g., temperature contributes 65% variance) .

Q. What advanced techniques validate asymmetric phthalocyaninato-triazolehemiporphyrazinato complexes?

  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol 90:10).
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra.
  • X-ray photoelectron spectroscopy (XPS) : Confirm metal coordination geometry (e.g., Ni²+ binding energy ~855 eV) .

Methodological Integration

Q. How can computational modeling enhance experimental synthesis protocols?

  • Reaction pathway simulation : Use Gaussian 16 to model transition states (TS) and identify energy barriers.
  • Solvent effect prediction : COSMO-RS calculations optimize dielectric environments.
  • Machine learning : Train neural networks on historical yield data to predict optimal conditions .

Q. What strategies improve reproducibility in isoindoline-based macrocycle synthesis?

  • Standardized protocols : Document glovebox O₂ levels (<1 ppm) and Schlenk line vacuum (<0.1 mbar).
  • Collaborative validation : Share raw NMR data (FID files) via platforms like Zenodo for peer verification.
  • Error analysis : Use root-cause diagrams to trace yield variations to specific procedural steps .

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1,3-Diimino-5,6-bis(octyloxy)isoindoline

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